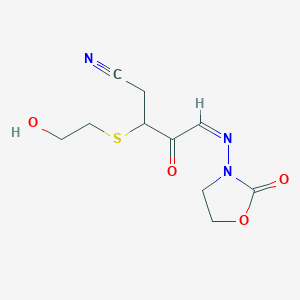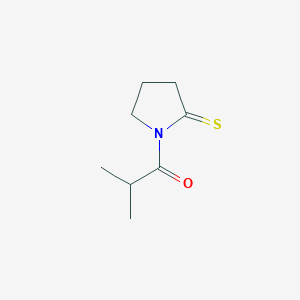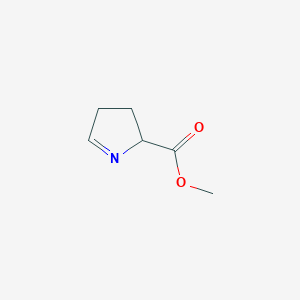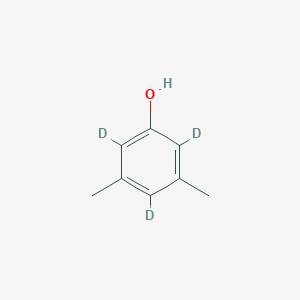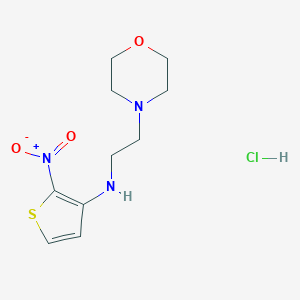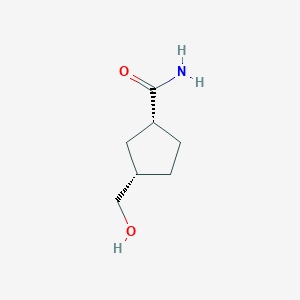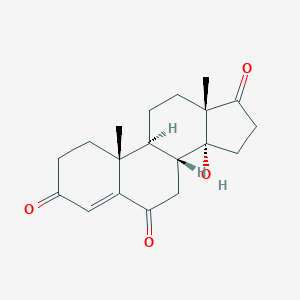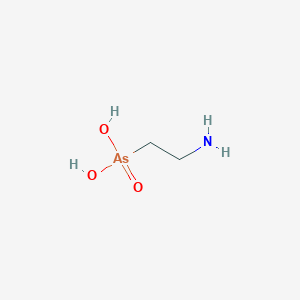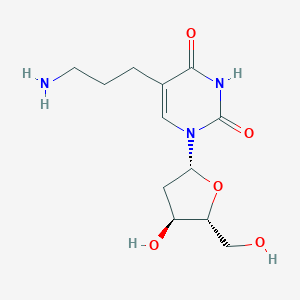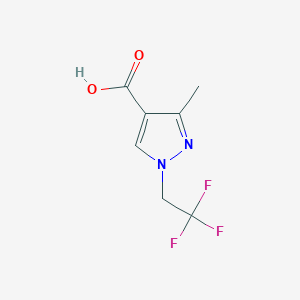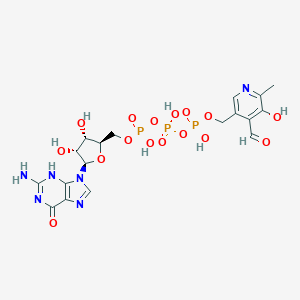
Guanosine triphosphopyridoxal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine triphosphopyridoxal (GTPP) is a modified nucleotide that has been gaining attention in the field of biochemical research. It is a derivative of guanosine triphosphate (GTP) that has been modified with pyridoxal phosphate (PLP), a coenzyme that is involved in many biochemical reactions. GTPP has been found to have several unique properties that make it a valuable tool for studying biological systems.
Mecanismo De Acción
The mechanism of action of Guanosine triphosphopyridoxal is not well understood, but it is thought to act as a competitive inhibitor of GTP binding to proteins. This may be due to the bulky PLP moiety, which may sterically hinder GTP binding. Guanosine triphosphopyridoxal has also been shown to stabilize the transition state of some enzymatic reactions, which may enhance their catalytic activity.
Efectos Bioquímicos Y Fisiológicos
Guanosine triphosphopyridoxal has been shown to have several biochemical and physiological effects. It has been found to stimulate the activity of some enzymes, including the enzyme responsible for the synthesis of cAMP. Guanosine triphosphopyridoxal has also been shown to inhibit the activity of some enzymes, including the enzyme responsible for the breakdown of cAMP. In addition, Guanosine triphosphopyridoxal has been found to have an effect on cellular signaling pathways, including the MAP kinase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Guanosine triphosphopyridoxal in lab experiments is its ability to bind tightly to proteins. This allows researchers to study protein-nucleotide interactions in great detail. Guanosine triphosphopyridoxal is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying biological systems. However, one limitation of Guanosine triphosphopyridoxal is that it may not accurately mimic the effects of GTP in vivo, as it has a bulky PLP moiety that may interfere with protein-protein interactions.
Direcciones Futuras
There are several future directions for research involving Guanosine triphosphopyridoxal. One area of interest is the development of new methods for synthesizing Guanosine triphosphopyridoxal, which may improve its purity and yield. Another area of interest is the study of Guanosine triphosphopyridoxal in vivo, which may provide insights into its physiological effects. Additionally, Guanosine triphosphopyridoxal may be useful as a therapeutic agent for certain diseases, such as cancer, where abnormal protein-nucleotide interactions play a role.
Métodos De Síntesis
Guanosine triphosphopyridoxal can be synthesized using a variety of methods, but the most common approach is to enzymatically convert GTP to Guanosine triphosphopyridoxal using PLP as a cofactor. This reaction is catalyzed by the enzyme GTP pyridoxal kinase, which transfers the PLP moiety from pyridoxal phosphate to the GTP molecule. The resulting Guanosine triphosphopyridoxal molecule can then be purified using standard biochemical techniques.
Aplicaciones Científicas De Investigación
Guanosine triphosphopyridoxal has been used extensively in biochemical research as a tool for studying protein-nucleotide interactions. It has been shown to bind tightly to a variety of proteins, including GTPases, which are involved in many cellular processes. Guanosine triphosphopyridoxal has also been used to study the kinetics of enzyme-catalyzed reactions, as it can be used as a substrate for many enzymes.
Propiedades
Número CAS |
117643-63-7 |
|---|---|
Nombre del producto |
Guanosine triphosphopyridoxal |
Fórmula molecular |
C18H23N6O16P3 |
Peso molecular |
672.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |
Clave InChI |
LISHDZNOKXJTSF-IWCJZZDYSA-N |
SMILES isomérico |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
SMILES canónico |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Sinónimos |
guanosine triphosphopyridoxal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



